molecular formula C12H16N6O2 B13549539 (4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one

(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one

Cat. No.: B13549539
M. Wt: 276.29 g/mol
InChI Key: MFJUJMUGHMHWTI-JGVFFNPUSA-N
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Description

(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperidin-2-one core, which is a common structural motif in many biologically active molecules. The presence of the triazole and oxadiazole rings adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one typically involves multiple steps, starting from readily available starting materials

    Formation of Piperidin-2-one Core: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of Triazole Ring: The triazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and an alkyne.

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the piperidin-2-one ring.

    Reduction: Reduction reactions can target the oxadiazole and triazole rings, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets.

Medicine

In medicine, the compound has potential as a drug candidate due to its ability to interact with specific molecular targets. It may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one involves its interaction with specific molecular targets. The triazole and oxadiazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The piperidin-2-one core can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one
  • **(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-thione
  • **(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-ol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both triazole and oxadiazole rings in a single molecule is relatively rare, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16N6O2

Molecular Weight

276.29 g/mol

IUPAC Name

(4S,5S)-4-methyl-5-[3-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl]piperidin-2-one

InChI

InChI=1S/C12H16N6O2/c1-7-3-11(19)13-5-8(7)12-16-9(17-20-12)4-10-14-6-15-18(10)2/h6-8H,3-5H2,1-2H3,(H,13,19)/t7-,8+/m0/s1

InChI Key

MFJUJMUGHMHWTI-JGVFFNPUSA-N

Isomeric SMILES

C[C@H]1CC(=O)NC[C@H]1C2=NC(=NO2)CC3=NC=NN3C

Canonical SMILES

CC1CC(=O)NCC1C2=NC(=NO2)CC3=NC=NN3C

Origin of Product

United States

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